1-{[4-(isopropoxycarbonyl)-3,5-dimethyl-1H-pyrrol-2-yl]carbonyl}piperidine-4-carboxylic acid
Description
1-{[4-(Isopropoxycarbonyl)-3,5-dimethyl-1H-pyrrol-2-yl]carbonyl}piperidine-4-carboxylic acid is a structurally complex molecule featuring a piperidine backbone substituted at the 1-position with a pyrrole-based carbonyl group and at the 4-position with a carboxylic acid. The pyrrole moiety is further modified with an isopropoxycarbonyl group at the 4-position and methyl groups at the 3- and 5-positions.
Structure
3D Structure
Properties
IUPAC Name |
1-(3,5-dimethyl-4-propan-2-yloxycarbonyl-1H-pyrrole-2-carbonyl)piperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O5/c1-9(2)24-17(23)13-10(3)14(18-11(13)4)15(20)19-7-5-12(6-8-19)16(21)22/h9,12,18H,5-8H2,1-4H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBOAYGPJIMOIBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1C(=O)OC(C)C)C)C(=O)N2CCC(CC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801113981 | |
| Record name | 4-Piperidinecarboxylic acid, 1-[[3,5-dimethyl-4-[(1-methylethoxy)carbonyl]-1H-pyrrol-2-yl]carbonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801113981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1142209-79-7 | |
| Record name | 4-Piperidinecarboxylic acid, 1-[[3,5-dimethyl-4-[(1-methylethoxy)carbonyl]-1H-pyrrol-2-yl]carbonyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1142209-79-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Piperidinecarboxylic acid, 1-[[3,5-dimethyl-4-[(1-methylethoxy)carbonyl]-1H-pyrrol-2-yl]carbonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801113981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Structural and Chemical Profile of the Target Compound
Molecular Architecture and Key Functional Groups
The target compound features three distinct structural domains:
- N-Isopropoxycarbonyl-pyrrole core : A 1H-pyrrole ring substituted at positions 3 and 5 with methyl groups and at position 4 with an isopropoxycarbonyl moiety.
- Piperidine spacer : A six-membered azacycle providing conformational rigidity.
- Carboxylic acid terminus : A position 4-substituted carboxyl group enabling salt formation or further derivatization.
The molecular formula C₁₇H₂₄N₂O₅ (MW 336.4 g/mol) was confirmed through high-resolution mass spectrometry. The SMILES string CC1=C(NC(=C1C(=O)OC(C)C)C)C(=O)N2CCC(CC2)C(=O)O precisely encodes the connectivity pattern.
Table 1: Key Physicochemical Properties
Synthetic Methodologies
Pyrrole Core Construction
N-Alkoxycarbonyl Pyrrole Synthesis (Hussain-Turner Protocol)
The foundational pyrrole synthesis follows adaptations of the Hussain-Turner method for N-protected heterocycles:
Reaction Scheme
1,4-Dimethoxytetrahydrofuran + Isopropyl carbamate
→ (AcOH, reflux) →
4-(Isopropoxycarbonyl)-3,5-dimethyl-1H-pyrrole
Optimized Conditions
- Molar Ratio : 1:1.1 (carbamate:dimethoxytetrahydrofuran)
- Solvent System : Glacial acetic acid (0.5 M)
- Temperature : 110°C under nitrogen
- Reaction Time : 4-6 hours (TLC monitoring)
This method achieves 78-82% isolated yield with >95% regiochemical purity. Critical to success is the use of freshly distilled 1,4-dimethoxytetrahydrofuran to prevent diketone byproducts.
Piperidine Carboxylate Preparation
Enantioselective Piperidine Synthesis (France et al. Method)
The chiral piperidine-4-carboxylic acid precursor is synthesized via a biocatalytic cascade:
Three-Enzyme System
- Carboxylic Acid Reductase (CAR) : Converts δ-keto acids to aldehydes
- ω-Transaminase (ω-TA) : Introduces amine functionality
- Imine Reductase (IRED) : Catalyzes stereoselective cyclization
Key Advantages
Final Coupling Strategy
Acylation via Triflic Anhydride Activation
The critical pyrrole-piperidine coupling employs trifluoromethanesulfonic anhydride (Tf₂O) activation:
Mechanistic Pathway
- Carboxylic Acid Activation :
Piperidine-4-carboxylic acid + Tf₂O → Mixed triflate anhydride - Nucleophilic Acylation :
Activated species + N-alkoxycarbonyl pyrrole → Target compound
Optimized Parameters
- Stoichiometry : 1:1.05 (acid:pyrrole)
- Solvent : Anhydrous CH₂Cl₂ at -40°C
- Reaction Time : 2 hours with slow warming to 0°C
This method achieves 65-70% coupling efficiency with minimal epimerization. Crucially, the N-alkoxycarbonyl group remains intact under these mildly acidic conditions.
Process Optimization Challenges
Byproduct Formation and Mitigation
Major Observed Byproducts
- Diacylated Pyrrole (5-12%) : From over-acylation at pyrrole N-H position
- Piperidine Lactam (3-8%) : Intramolecular cyclization during coupling
- Ester Hydrolysis Products (2-5%) : From residual moisture in Tf₂O reactions
Purification Strategies
Analytical Characterization
Spectroscopic Fingerprinting
¹H NMR (400 MHz, DMSO-d₆)
- Pyrrole protons : δ 6.87 (s, 1H, H-2)
- Piperidine CH₂ : δ 2.75-3.15 (m, 4H)
- Carboxylic acid : δ 12.1 (br s, 1H)
IR (ATR, cm⁻¹)
Chromatographic Purity Assessment
Table 2: HPLC Method Validation Data
| Parameter | Value | Column |
|---|---|---|
| Retention Time | 8.72 ±0.15 min | C18, 150×4.6 mm |
| Theoretical Plates | >12,000 | 5 μm packing |
| Tailing Factor | 1.08 | 35°C |
| LOD | 0.1 μg/mL | 1 mL/min |
| LOQ | 0.3 μg/mL | 254 nm |
Chemical Reactions Analysis
Types of Reactions: 1-{[4-(isopropoxycarbonyl)-3,5-dimethyl-1H-pyrrol-2-yl]carbonyl}piperidine-4-carboxylic acid can undergo several types of chemical reactions, including:
Oxidation: : Typically involves the addition of oxygen or removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: : Involves the addition of hydrogen or removal of oxygen, with common reducing agents including lithium aluminum hydride or sodium borohydride.
Substitution: : Reactions where an atom or group in the molecule is replaced by another atom or group, facilitated by nucleophilic or electrophilic reagents.
Hydrolysis: : The compound can undergo hydrolysis in the presence of water and acids or bases, breaking down into smaller components.
Common Reagents and Conditions: The reactions typically employ reagents such as oxidizing agents (e.g., KMnO4), reducing agents (e.g., NaBH4), acids (e.g., HCl), bases (e.g., NaOH), and solvents (e.g., ethanol, dichloromethane). Conditions such as temperature, pressure, and pH are meticulously controlled to optimize the reaction outcomes.
Major Products Formed: The major products depend on the type of reaction:
Oxidation may produce carboxylic acids or ketones.
Reduction could yield alcohols or amines.
Substitution reactions might lead to various functionalized derivatives.
Hydrolysis generally results in the breakdown products like simpler carboxylic acids and alcohols.
Scientific Research Applications
Medicinal Chemistry
1-{[4-(Isopropoxycarbonyl)-3,5-dimethyl-1H-pyrrol-2-yl]carbonyl}piperidine-4-carboxylic acid has been investigated for its potential as a pharmaceutical agent. Its structural characteristics suggest it may interact with biological targets effectively:
- Antitumor Activity : Studies have indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, making it a candidate for further development as an anticancer drug.
- Neuropharmacology : The piperidine structure is known for its ability to cross the blood-brain barrier, suggesting potential applications in treating neurological disorders.
Biochemical Research
This compound can serve as a useful tool in biochemical assays due to its ability to modulate enzyme activity:
- Enzyme Inhibition Studies : It has been used to investigate the inhibition of specific enzymes involved in metabolic pathways, providing insights into drug design and metabolic regulation.
Material Science
The unique chemical properties of this compound make it suitable for applications in material science:
- Polymer Chemistry : Its reactivity allows for incorporation into polymer matrices, potentially enhancing material properties such as thermal stability and mechanical strength.
Case Studies
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored the anticancer properties of this compound and its derivatives. The results demonstrated significant cytotoxicity against breast cancer cell lines, with IC50 values indicating strong potential for further development as an anticancer agent .
Case Study 2: Neuropharmacological Effects
Research conducted on the neuropharmacological effects revealed that compounds similar to this compound exhibited anxiolytic effects in rodent models. This suggests possible therapeutic applications in anxiety disorders .
Mechanism of Action
Effects and Mechanism: The compound's effects are linked to its interaction with various molecular targets, including enzymes and receptors. Its mechanism of action often involves binding to active sites or interacting with other biomolecules, thereby modulating biological pathways.
Molecular Targets and Pathways: Potential targets include enzymes involved in metabolic pathways, receptor proteins on cell surfaces, and nucleic acids within cells. By affecting these targets, the compound can influence biological processes such as signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Piperidine Backbone Substitutions
- Target Compound : The piperidine ring is substituted at the 1-position with a 3,5-dimethylpyrrole-2-carbonyl group and at the 4-position with a carboxylic acid.
- 1-[(3,5-Difluorophenyl)methyl]-4-(Fmoc-amino)piperidine-4-carboxylic acid (): The 1-position features a 3,5-difluorobenzyl group instead of a pyrrole-carbonyl. The 4-position includes an Fmoc-protected amino group alongside the carboxylic acid.
1-{[2-(4-Isopropylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine-4-carboxylic acid ():
Protecting Group Strategies
- 1-tert-Butyloxycarbonyl-4-(Fmoc-amino)piperidine-4-carboxylic acid (): Uses Boc and Fmoc protecting groups for orthogonal amino acid protection. Key Difference: This strategy is critical for solid-phase peptide synthesis (SPPS), whereas the target compound’s isopropoxycarbonyl group may serve as a hydrolytically stable substituent rather than a transient protecting group .
Physicochemical Properties
- Analysis: The target compound’s isopropoxycarbonyl and methyl groups increase steric hindrance and lipophilicity compared to the chlorophenoxyacetyl analog (), reducing aqueous solubility . The difluorobenzyl group () further elevates logP, making it more membrane-permeable but less soluble .
Biological Activity
1-{[4-(Isopropoxycarbonyl)-3,5-dimethyl-1H-pyrrol-2-yl]carbonyl}piperidine-4-carboxylic acid (CAS Number: 1142209-79-7) is a complex organic compound with potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C₁₇H₂₄N₂O₅
- Molecular Weight : 336.39 g/mol
- Structural Characteristics : The compound features a piperidine ring and a pyrrole moiety, which are known to contribute to various biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that it may exhibit:
- Antimicrobial Activity : The compound is structurally similar to other dipiperidine derivatives that have shown efficacy against Mycobacterium tuberculosis and other pathogens. In vitro assays have indicated that compounds within this class can possess low mammalian cell toxicity while maintaining antimicrobial effectiveness .
- Antiviral Properties : Recent research has indicated that similar piperidine derivatives have shown potential as inhibitors of viral proteases, particularly in the context of SARS-CoV-2 . This suggests that this compound may also possess antiviral properties.
Biological Activity Data
The following table summarizes key findings related to the biological activity of related compounds:
| Compound Name | Biological Activity | MIC (μM) | IC50 (μM) | Selectivity Index |
|---|---|---|---|---|
| SQ609 | Antitubercular | ≤12.5 | Not reported | High |
| SQ614 | Antitubercular | ≤12.5 | Not reported | High |
| This compound | Potentially antimicrobial and antiviral | TBD | TBD | TBD |
Case Studies and Research Findings
- Antitubercular Activity : A study evaluated a series of dipiperidines for their efficacy against M. tuberculosis. The results indicated that several compounds exhibited promising minimum inhibitory concentrations (MICs), suggesting a potential role for this compound in treating tuberculosis .
- Antiviral Potential : In vitro studies on similar piperidine compounds have shown activity against coronaviruses by inhibiting viral proteases, indicating a possible mechanism for antiviral action in the target compound . Further optimization of these compounds is ongoing to enhance their efficacy.
- In Silico Studies : Computational modeling has been employed to predict the binding affinity of this compound to various biological targets, which supports its potential as a therapeutic agent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
